4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol
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Overview
Description
4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a methyl group, an isopropyl group, a phenylethenyl group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative followed by the introduction of hydroxyl groups through oxidation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the production process. Safety measures are also crucial due to the potential hazards associated with the chemicals and reactions involved.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydrocarbon derivatives.
Scientific Research Applications
4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-(1-methylethyl)benzonitrile
- 4-methyl-2-[(1-methylethyl)sulfonyl]pyridine
- 4-methyl-2-[(1-methylethyl)thio]benzenamine
Uniqueness
4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C18H20O2 |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-methyl-5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C18H20O2/c1-12(2)17-16(19)11-15(13(3)18(17)20)10-9-14-7-5-4-6-8-14/h4-12,19-20H,1-3H3/b10-9+ |
InChI Key |
ROZLHMQMKANDCD-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1/C=C/C2=CC=CC=C2)O)C(C)C)O |
Canonical SMILES |
CC1=C(C(=C(C=C1C=CC2=CC=CC=C2)O)C(C)C)O |
Origin of Product |
United States |
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